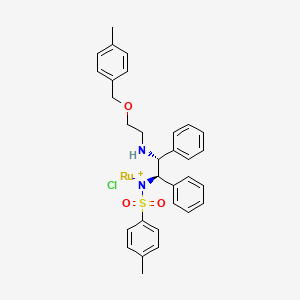

(R,R)-Ts-DENEB(regR)

Description

The exact mass of the compound (R,R)-Ts-DENEB(regR) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R,R)-Ts-DENEB(regR) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R,R)-Ts-DENEB(regR) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

chlororuthenium(1+);[(1R,2R)-2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N2O3S.ClH.Ru/c1-24-13-17-26(18-14-24)23-36-22-21-32-30(27-9-5-3-6-10-27)31(28-11-7-4-8-12-28)33-37(34,35)29-19-15-25(2)16-20-29;;/h3-20,30-32H,21-23H2,1-2H3;1H;/q-1;;+2/p-1/t30-,31-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKUCOHLIHBSDN-ZAMYOOMVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)COCCN[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33ClN2O3RuS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333981-84-2 | |

| Record name | (R,R)-Ts-DENEB(regR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R,R)-Ts-DENEB: A Comprehensive Technical Guide for Advanced Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality and the Rise of Advanced Catalysis

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and life sciences sectors, the control of stereochemistry is not merely a benchmark of elegance but a fundamental necessity. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological, toxicological, and metabolic profiles. This underscores the critical importance of asymmetric synthesis—the selective production of a single enantiomer of a chiral molecule.

Chiral diamines have long been recognized as privileged ligands in asymmetric catalysis, capable of inducing high levels of stereoselectivity in a wide array of chemical transformations.[1] Among these, the 1,2-diphenylethylenediamine (DPEN) scaffold has proven to be exceptionally versatile. The development of N-sulfonylated derivatives of DPEN, such as Ts-DPEN, further enhances the catalytic activity and selectivity of their metal complexes.

This technical guide provides an in-depth exploration of (R,R)-Ts-DENEB, an oxo-tethered ruthenium(II) complex that represents a significant advancement in the field of asymmetric transfer hydrogenation.[2][3] Developed by Takasago International Corporation, the DENEB™ series of catalysts has demonstrated remarkable efficiency, broad substrate scope, and exceptional enantioselectivity, establishing a new standard for the synthesis of chiral alcohols.[3] As a Senior Application Scientist, this guide aims to provide not just a collection of data, but a cohesive understanding of the chemical principles, practical applications, and the causal relationships that underpin the remarkable performance of (R,R)-Ts-DENEB.

The Molecular Architecture of (R,R)-Ts-DENEB: Structure and Intrinsic Properties

The efficacy of a catalyst is fundamentally dictated by its structure. (R,R)-Ts-DENEB is a sophisticated organometallic complex meticulously designed for optimal performance in asymmetric transfer hydrogenation.

Chemical Structure:

The systematic IUPAC name for (R,R)-Ts-DENEB is Chloro[4-methyl-N-[(1R,2R)-2-[(S)-[2-[[(1,2,3,4,5,6-η)-4-methylphenyl]methoxy]ethyl]amino-κN]-1,2-diphenylethyl]benzenesulfonamidato-κN]ruthenium.[4] The core of the catalyst consists of a ruthenium(II) center coordinated to a chiral tetradentate ligand. This ligand is derived from (1R,2R)-N-tosyl-1,2-diphenylethylenediamine, which is further functionalized with an ether-containing tether that links to a η⁶-coordinated p-cymene ring.

The "(R,R)" designation refers to the stereochemistry at the two chiral carbons of the ethylenediamine backbone. This specific configuration is crucial for inducing the desired enantioselectivity in the catalytic reaction.

Physicochemical Properties:

A thorough understanding of the physicochemical properties of a catalyst is paramount for its effective handling, storage, and application in chemical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₃₁H₃₃ClN₂O₃RuS | [5] |

| Molecular Weight | 650.19 g/mol | |

| CAS Number | 1333981-84-2 | |

| Appearance | White to brown crystalline powder | [5] |

| Storage | Store at room temperature | [5] |

| Solubility | Soluble in methanol and other polar organic solvents. | [1] |

Note: Detailed quantitative data on properties such as melting point and specific rotation are not consistently available in publicly accessible literature and should be determined empirically for specific batches.

Synthesis of (R,R)-Ts-DENEB: A Representative Protocol

The synthesis of (R,R)-Ts-DENEB involves the preparation of the chiral ligand followed by its complexation with a suitable ruthenium precursor. While a detailed, step-by-step industrial synthesis protocol is proprietary, a representative laboratory-scale synthesis can be outlined based on established methodologies for similar Noyori-type catalysts.[5]

Part 1: Synthesis of the Precursor Ligand, (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine

The synthesis of the chiral diamine ligand is a critical first step.

Step-by-Step Methodology:

-

(R,R)-1,2-diphenylethylenediamine (20 mmol) is dissolved in dichloromethane (30 mL) and the solution is cooled to 0°C in an ice bath. The use of a non-polar aprotic solvent like dichloromethane is crucial to prevent side reactions. Cooling the reaction mixture helps to control the exothermicity of the subsequent acylation reaction.

-

A solution of p-toluenesulfonyl chloride (20 mmol) in dichloromethane (30 mL) is added dropwise to the diamine solution over 30 minutes at 0°C. The slow, dropwise addition is essential to maintain temperature control and prevent the formation of the di-tosylated byproduct.

-

The reaction mixture is stirred for an additional hour at 0°C. This ensures the complete consumption of the starting materials.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a dichloromethane/methanol (10:1, v/v) eluent to afford the pure (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine. This purification step is critical to remove any unreacted starting materials or byproducts, which could interfere with the subsequent complexation reaction.

Part 2: Synthesis of (R,R)-Ts-DENEB

The final step is the complexation of the chiral ligand with a ruthenium precursor.

Step-by-Step Methodology:

-

The synthesized (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine ligand and a suitable ruthenium precursor, such as [RuCl₂(p-cymene)]₂, are combined in a suitable solvent like methanol under an inert atmosphere (e.g., nitrogen or argon). The inert atmosphere is crucial to prevent the oxidation of the ruthenium(II) center.

-

A base, such as triethylamine, is added to the mixture. The base acts as a proton scavenger, facilitating the coordination of the ligand to the ruthenium center by deprotonating the sulfonamide nitrogen.

-

The reaction mixture is heated to reflux for several hours. The elevated temperature provides the necessary activation energy for the ligand exchange and complex formation to occur.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting solid is washed with a non-polar solvent, such as hexane, to remove any organic impurities and then dried under vacuum to yield the (R,R)-Ts-DENEB catalyst.

The Catalytic Cycle of Asymmetric Transfer Hydrogenation: A Mechanistic Perspective

The remarkable efficacy of (R,R)-Ts-DENEB lies in its ability to facilitate the highly enantioselective transfer of a hydride from a hydrogen donor (typically a mixture of formic acid and triethylamine) to a prochiral ketone. The catalytic cycle is believed to proceed via an "outer-sphere" mechanism, a hallmark of Noyori-type catalysts. This mechanism is characterized by a concerted transfer of a hydride from the ruthenium center and a proton from the coordinated amine ligand to the carbonyl substrate, without the substrate directly coordinating to the metal center.

Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation using (R,R)-Ts-DENEB.

Explanation of the Catalytic Cycle:

-

Activation of the Precatalyst: The reaction is initiated by the activation of the (R,R)-Ts-DENEB precatalyst with a base, typically triethylamine. The base abstracts a proton from the N-H group of the tosylated diamine ligand, generating the active 16-electron ruthenium-amido complex. This species then reacts with the hydrogen source (formic acid) to form the key ruthenium-hydride intermediate.

-

Outer-Sphere Association with the Substrate: The prochiral ketone substrate associates with the active ruthenium-hydride complex through hydrogen bonding and other non-covalent interactions, forming an "outer-sphere" complex. The chiral environment created by the DPEN ligand and the tosyl group dictates the specific orientation of the ketone.

-

Concerted Hydride and Proton Transfer: This is the stereodetermining step of the reaction. A hydride is transferred from the ruthenium center to the electrophilic carbonyl carbon of the ketone, while a proton is simultaneously transferred from the protonated amine ligand to the carbonyl oxygen. This concerted, six-membered transition state is highly organized, leading to the observed high enantioselectivity.

-

Product Release and Catalyst Regeneration: The resulting chiral alcohol product dissociates from the ruthenium complex. The catalyst is then regenerated by reaction with another molecule of the hydrogen donor, allowing it to re-enter the catalytic cycle.

Applications in Asymmetric Synthesis: A Showcase of Efficiency

The versatility and high efficiency of (R,R)-Ts-DENEB have made it a valuable tool in both academic research and industrial-scale synthesis. Its primary application lies in the asymmetric transfer hydrogenation of a wide range of prochiral ketones to their corresponding chiral secondary alcohols with excellent enantioselectivities.

Kinetic Resolution of Racemic Ketones:

Beyond the reduction of prochiral ketones, (R,R)-Ts-DENEB has proven to be highly effective in the kinetic resolution of racemic ketones.[1] In this process, one enantiomer of the racemic ketone is preferentially reduced, allowing for the separation of the unreacted ketone and the chiral alcohol product, both with high enantiomeric purity. A notable example is the efficient kinetic resolution of racemic 3-aryl-1-indanones, which are important building blocks for various pharmaceuticals.[1]

Synthesis of Pharmaceutical Intermediates:

The robustness and high enantioselectivity of (R,R)-Ts-DENEB have led to its adoption in the synthesis of key chiral intermediates for active pharmaceutical ingredients (APIs). For instance, it has been successfully employed in the manufacturing process of a key intermediate for Omarigliptin, a long-acting DPP-4 inhibitor for the treatment of type 2 diabetes.[3]

Experimental Protocol: Asymmetric Transfer Hydrogenation of a Prochiral Ketone

This section provides a detailed, step-by-step protocol for a representative asymmetric transfer hydrogenation reaction using (R,R)-Ts-DENEB. This protocol is intended as a starting point and may require optimization for different substrates.

Caption: General experimental workflow for asymmetric transfer hydrogenation.

Materials:

-

(R,R)-Ts-DENEB catalyst

-

Prochiral ketone substrate

-

Anhydrous methanol (or other suitable solvent)

-

Formic acid (HCOOH)

-

Triethylamine (Et₃N)

-

Standard laboratory glassware

-

Inert atmosphere (nitrogen or argon) supply

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the prochiral ketone substrate (1.0 mmol) and the (R,R)-Ts-DENEB catalyst (0.001-0.01 mmol, 0.1-1.0 mol%). The optimal catalyst loading should be determined empirically.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous methanol (5 mL) to the flask via syringe. Stir the mixture at room temperature until all solids are dissolved.

-

Hydrogen Source Preparation: In a separate vial, prepare a 5:2 molar mixture of formic acid and triethylamine.

-

Reaction Initiation: Add the freshly prepared formic acid/triethylamine mixture (5 equivalents of formic acid relative to the substrate) to the reaction flask dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired chiral alcohol.

-

Analysis: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC). Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion: A Catalyst for the Future of Asymmetric Synthesis

(R,R)-Ts-DENEB and the broader DENEB™ family of catalysts represent a pinnacle of rational catalyst design. Their oxo-tethered structure imparts exceptional activity and enantioselectivity in asymmetric transfer hydrogenation, enabling the synthesis of a wide range of chiral alcohols with high purity. The operational simplicity, mild reaction conditions, and broad substrate scope make (R,R)-Ts-DENEB an invaluable tool for researchers and professionals in drug discovery and development. As the demand for enantiomerically pure compounds continues to grow, the importance of highly efficient and selective catalysts like (R,R)-Ts-DENEB will undoubtedly continue to expand, driving innovation in chemical synthesis for years to come.

References

-

Chem-Impex. (n.d.). Chloro[(R,R)-N-[2-[2-(4-methylbenzyloxy)ethyl]amino-1,2-diphenylethyl]-p-toluenesulfonamide]ruthenium(II). Retrieved from [Link]

-

Reddy, K. S., & Lee, D. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. RSC Advances, 11(38), 23563–23572. [Link]

-

Mishra, A. A., & Bhanage, B. M. (2021). Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. New Journal of Chemistry, 45(12), 5357–5362. [Link]

-

Takasago International Corporation. (2021). DENEB®. Retrieved from [Link]

Sources

- 1. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. assets.takasago.com [assets.takasago.com]

- 4. powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

(R,R)-Ts-DENEB(regR) CAS number and synonyms

An In-Depth Technical Guide to (R,R)-Ts-DENEB™: A Chiral Ruthenium Catalyst for Asymmetric Hydrogenation

Introduction

(R,R)-Ts-DENEB™ is a sophisticated, oxo-tethered ruthenium (II) complex that has emerged as a highly efficient bifunctional catalyst for asymmetric hydrogenation and transfer hydrogenation reactions.[1] Developed by Takasago International Corporation, this catalyst demonstrates remarkable activity and enantioselectivity across a broad range of substrates, surpassing conventional ruthenium-based systems.[2] Its unique structural design, featuring a tosylated diamine ligand tethered to the ruthenium center, is key to its high performance in the synthesis of chiral molecules, which are critical components in the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of (R,R)-Ts-DENEB™, covering its chemical identity, mechanism of action, applications, and detailed experimental protocols for its use.

Chemical Identity and Properties

A precise understanding of a catalyst's identity is fundamental for its effective application and reproducibility in research and development.

CAS Number: 1333981-84-2[1][2][3][4][5]

Synonyms:

-

Stereoisomer of Chloro[4-methyl-N-[(1R,2R)-2-[(S)-[2-[[(1,2,3,4,5,6-η)-4-methylphenyl]methoxy]ethyl]amino-κN]-1,2-diphenylethyl]benzenesulfonamidato-κN]ruthenium[1][4]

-

Chloro[(R,R)-N-[2-[2-(4-methylbenzyloxy)ethyl]amino-1,2-diphenylethyl]-p-toluenesulfonamide]ruthenium(II)[3]

-

Chloro[(R,R)-N-[2-(4-methylbenzyloxy)ethyl]-N'-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II)[3][6]

-

N-[(1R,2R)-1,2-Diphenyl-2-(2-(4-Methylbenzyloxy)ethylaMino)-ethyl]-4-Methylbenzene sulfonaMide(chloro)rutheniuM(II)[5]

Key Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₁H₃₃ClN₂O₃RuS | [1][2] |

| Molecular Weight | 650.19 g/mol | [1][2][4] |

| Appearance | Powder | [1] |

| MDL Number | MFCD20922902 | [1][4] |

| InChI Key | INKUCOHLIHBSDN-ZAMYOOMVSA-M | [1] |

| SMILES String | [Ru+2].(=O)([N-]C)c3ccccc3">C@@Hc2ccccc2)c1ccc(cc1)C.[Cl-] | [1] |

Mechanism of Action: The Bifunctional Catalyst

The exceptional catalytic activity of (R,R)-Ts-DENEB™ stems from its design as an "oxo-tethered" complex, which facilitates a bifunctional, metal-ligand cooperative mechanism. In asymmetric transfer hydrogenation, the reaction does not proceed via a simple metal-centered reduction. Instead, both the ruthenium metal center and the nitrogen atom of the sulfonated diamine ligand actively participate in the hydrogen transfer process.

The generally accepted mechanism involves the formation of a ruthenium hydride species upon reaction with a hydrogen source, such as a formic acid/triethylamine mixture. The substrate (e.g., a ketone) coordinates to the ruthenium center. The hydrogen transfer then occurs via a six-membered pericyclic transition state, where a hydride is delivered from the ruthenium center to the carbonyl carbon, and a proton is transferred from the amine ligand to the carbonyl oxygen simultaneously. This concerted, outer-sphere mechanism avoids decoordination of the chiral ligand, ensuring high enantioselectivity.

Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.

Applications in Asymmetric Synthesis

(R,R)-Ts-DENEB™ is a versatile catalyst with broad applications in the synthesis of chiral alcohols from prochiral ketones and related compounds.

-

Asymmetric Transfer Hydrogenation of Ketones: This is the primary application, providing access to a wide variety of optically active secondary alcohols with high enantiomeric excess (ee). The reaction typically utilizes an inexpensive and readily available hydrogen source like formic acid in combination with an amine base.[2]

-

Dynamic Kinetic Resolution (DKR): The catalyst is highly effective in the dynamic kinetic resolution of racemic substrates, such as α-substituted cyclic ketones and diketones.[2][7] In this process, one enantiomer of the starting material is reduced selectively while the other is rapidly racemized in situ, theoretically allowing for a 100% yield of a single diastereomer of the product. For instance, it has been successfully used in the DKR of racemic 3-aryl-1-indanones.[7]

-

Synthesis of Pharmaceutical Intermediates: The high efficiency and selectivity of this catalyst have been leveraged in the synthesis of key intermediates for important pharmaceuticals. Examples include the synthesis of a key intermediate for the β2-adrenergic receptor agonist and for Omarigliptin (MK-3102).[2] It has also been applied in the total synthesis of natural products like (+)-randainin D.[8]

Experimental Protocols

The following is a representative protocol for the asymmetric transfer hydrogenation of a model ketone. The causality behind experimental choices is critical: the use of a formic acid/triethylamine mixture provides the necessary hydride for the active catalyst, while the inert nitrogen atmosphere prevents oxidation of the catalyst and other reagents.

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

1. Materials:

-

(R,R)-Ts-DENEB™ catalyst

-

Acetophenone (substrate)

-

Formic acid (HCO₂H)

-

Triethylamine (Et₃N)

-

Methanol (MeOH), anhydrous

-

Schlenk flask or similar reaction vessel

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and magnetic stirrer

2. Procedure:

-

Vessel Preparation: Dry the Schlenk flask under vacuum or in an oven and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

-

Reagent Charging: To the flask, add the (R,R)-Ts-DENEB™ catalyst (e.g., 1 mol%).

-

Solvent and H-Source Addition: Prepare a 5:2 mixture of formic acid and triethylamine. Add the anhydrous methanol solvent, followed by the freshly prepared HCO₂H/Et₃N mixture.

-

Substrate Addition: Add the acetophenone substrate to the reaction mixture via syringe.

-

Reaction: Stir the mixture at room temperature (e.g., 23-28 °C) under the inert atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Caption: General workflow for asymmetric transfer hydrogenation.

Data Presentation

The performance of (R,R)-Ts-DENEB™ is best illustrated with quantitative data from representative reactions.

| Substrate | Catalyst Loading (mol%) | H-Source | Conditions | Conversion (%) | ee (%) | Reference |

| Racemic 3-phenyl-1-indanone | 1 | HCO₂H / Et₃N | MeOH, 23 °C, 10 h | ~50 | >99 (alcohol), >99 (ketone) | [7] |

| Racemic 3-(4-fluorophenyl)-1-indanone | 1 | HCO₂H / Et₃N | MeOH, 23 °C, 10 h | ~50 | >99 (alcohol), >99 (ketone) | [7] |

| 1,3-Cyclopentanedione | Not specified | Formic Acid | Not specified | High Yield | 99 | [8] |

| Dibenzo[b,f][1]oxazepine derivatives | Not specified | Formic Acid / Et₃N | Water | >99 | up to 93 | [9] |

Safety and Handling

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the powder in a well-ventilated area or fume hood to avoid inhalation of dust.[3]

-

Storage: Store in a cool, dry place away from incompatible materials. The compound is classified as a combustible solid.[1]

-

Hazards: May cause skin, eye, and respiratory irritation. Suspected of causing cancer. Harmful to aquatic life with long-lasting effects.[3]

Conclusion

(R,R)-Ts-DENEB™ stands out as a premier catalyst for asymmetric hydrogenation due to its high efficiency, broad substrate scope, and excellent enantioselectivity. Its bifunctional mechanism and operational simplicity make it an invaluable tool for chemists in both academic and industrial settings, enabling the practical and scalable synthesis of enantiomerically pure compounds that are vital for drug discovery and development.

References

-

DENEB® - Takasago International Corporation. [Link]

-

Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. [Link]

-

The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years - MDPI. [Link]

-

The application of desymmetric enantioselective reduction of cyclic 1,3-dicarbonyl compounds in the total synthesis of terpenoid and alkaloid natural products - PMC - PubMed Central. [Link]

-

Ru–Tethered (R, R)–TsDPEN with DMAB as an efficient Catalytic system for High Enantioselective One-Pot Synthesis of Chiral β–aminol via Asymmetric Transfer Hydrogenation | Request PDF - ResearchGate. [Link]

Sources

- 1. powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. assets.takasago.com [assets.takasago.com]

- 3. (R,R)-Ts-DENEB(regR) | (R,R)-Ts-DENEB(regR) | 1333981-84-2 | 東京化成工業株式会社 [tcichemicals.com]

- 4. powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1333981-84-2・N-[(1R,2R)-1,2-Diphenyl-2-(2-(4-Methylbenzyloxy)ethylaMino)-ethyl]-4-Methylbenzene sulfonaMide(chloro)rutheniuM(II) (R,R)-Ts-DENEB 1333981-84-2・N-[(1R,2R)-1,2-Diphenyl-2-(2-(4-Methylbenzyloxy)ethylaMino)-ethyl]-4-Methylbenzene sulfonaMide(chloro)rutheniuM(II) (R,R)-Ts-DENEB 1333981-84-2【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 6. (R,R)-Ts-DENEB(regR) | 1333981-84-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The application of desymmetric enantioselective reduction of cyclic 1,3-dicarbonyl compounds in the total synthesis of terpenoid and alkaloid natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of (R,R)-Ts-DENEB(regR) in Modern Asymmetric Synthesis: A Technical Guide

Introduction: A Paradigm Shift in Asymmetric Hydrogenation

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and fine chemical industries. The biological activity of a chiral molecule is often exclusive to a single enantiomer, rendering asymmetric catalysis a critical technology. Among the powerful tools available to synthetic chemists, asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines has emerged as a robust and operationally simple method for the synthesis of chiral alcohols and amines.

At the forefront of this field is the class of oxo-tethered ruthenium(II) catalysts, with (R,R)-Ts-DENEB(regR) being a prominent and highly effective example. Developed and commercialized by Takasago International Corporation, (R,R)-Ts-DENEB represents a significant advancement over conventional Noyori-type catalysts.[1][2] Its unique structural feature, a covalent tether between the η⁶-arene and the diamine ligand, imparts enhanced stability and rigidity to the catalytic center, leading to exceptional levels of activity and enantioselectivity across a broad range of substrates.[3]

This technical guide provides an in-depth exploration of (R,R)-Ts-DENEB, detailing its structure, mechanism of action, and diverse applications in organic synthesis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful catalyst for the efficient and stereoselective synthesis of chiral molecules.

Structural Elucidation and Chemical Identity

The systematic IUPAC name for (R,R)-Ts-DENEB is chloro[(R,R)-N-[2-[2-(4-methylbenzyloxy)ethyl]amino-1,2-diphenylethyl]-p-toluenesulfonamide]ruthenium(II) .[4] The "(R,R)" designation refers to the stereochemistry of the chiral 1,2-diphenylethylenediamine (DPEN) backbone, which is crucial for inducing asymmetry. "Ts" indicates the presence of a tosyl (p-toluenesulfonyl) group on one of the nitrogen atoms of the diamine ligand. The "DENEB" acronym, a trademark of Takasago, highlights the distinctive oxo-tethered structure.[1][3]

Key Structural Features:

-

Ruthenium(II) Center: The catalytic heart of the molecule.

-

(1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (Ts-DPEN) Ligand: The chiral ligand responsible for stereocontrol.

-

Oxo-Tether: A covalent linkage between the arene and the diamine ligand, which enhances catalytic activity and stability.[3]

The molecular formula for (R,R)-Ts-DENEB is C₃₁H₃₃ClN₂O₃RuS, with a molecular weight of 650.19 g/mol .[5]

The Engine of Asymmetry: The Noyori-Ikariya Bifunctional Mechanism

The remarkable efficacy of (R,R)-Ts-DENEB in asymmetric transfer hydrogenation stems from a "metal-ligand bifunctional" catalytic mechanism, often referred to as the Noyori-Ikariya model.[6] This mechanism involves the cooperative action of the ruthenium metal center and the amine ligand in the hydrogen transfer step. Unlike inner-sphere mechanisms where the substrate directly coordinates to the metal, this process is believed to occur through an outer-sphere pathway.[7]

The catalytic cycle can be conceptualized as follows:

-

Pre-catalyst Activation: The commercially available Ru-Cl pre-catalyst is activated in the presence of a hydrogen source (e.g., formic acid/triethylamine mixture or isopropanol with a base) to form the active 16-electron ruthenium hydride (Ru-H) species.

-

Outer-Sphere Interaction: The prochiral ketone or imine substrate interacts with the active catalyst through a network of non-covalent interactions. A key interaction is the hydrogen bond between the carbonyl/imine group of the substrate and the N-H proton of the chiral diamine ligand.

-

Concerted Hydrogen Transfer: The hydride (H⁻) from the ruthenium center and a proton (H⁺) from the amine ligand are transferred to the substrate in a concerted, six-membered pericyclic transition state. This bifunctional transfer is the stereochemistry-determining step.

-

Product Release and Catalyst Regeneration: The resulting chiral alcohol or amine product is released, and the ruthenium catalyst is regenerated to re-enter the catalytic cycle.

The rigidity conferred by the oxo-tether in (R,R)-Ts-DENEB plays a crucial role in pre-organizing the catalyst for this highly ordered transition state, thereby enhancing both the rate and the enantioselectivity of the reaction.[3]

Figure 1: A simplified representation of the Noyori-Ikariya catalytic cycle for asymmetric transfer hydrogenation.

Applications in Organic Synthesis: A Versatile Tool for Chiral Architectures

(R,R)-Ts-DENEB has proven to be a highly versatile and efficient catalyst for a wide array of synthetic transformations. Its applications span from the synthesis of simple chiral alcohols to complex pharmaceutical intermediates.

Asymmetric Transfer Hydrogenation (ATH) of Ketones

The asymmetric reduction of prochiral ketones is a cornerstone application of (R,R)-Ts-DENEB. It exhibits broad substrate scope, effectively reducing aryl alkyl ketones, diaryl ketones, and heteroaryl ketones with excellent enantioselectivity.

| Substrate | S/C Ratio | Hydrogen Source | Solvent | Time (h) | Conversion (%) | ee (%) | Reference |

| Acetophenone | 30,000 | HCOOH/NEt₃ | - | - | 95 | 97 | |

| α-Chloroacetophenone | 1,000 | HCOOH/NEt₃ | - | 10 | >99 | 96 | |

| 4-Chromanon | 1,000 | HCOOH/NEt₃ | - | 10 | >95 | 97.3 | [8] |

Dynamic Kinetic Resolution (DKR) of Racemic Ketones

(R,R)-Ts-DENEB is also highly effective in the dynamic kinetic resolution of racemic ketones that possess a stereogenic center prone to racemization under the reaction conditions. This allows for the theoretical conversion of 100% of the racemic starting material into a single, highly enantioenriched diastereomer of the product alcohol.

A notable example is the efficient kinetic resolution of racemic 3-aryl-1-indanones. This transformation provides access to synthetically valuable chiral 3-arylindanols and unreacted 3-arylindanones, both with high enantiomeric excess.[9] These products serve as key intermediates in the synthesis of bioactive molecules such as (+)-indatraline and (R)-tolterodine.[9]

| Substrate (racemic) | Catalyst Loading (mol%) | Time (h) | Yield of Indanol (%) | ee of Indanol (%) | Yield of Indanone (%) | ee of Indanone (%) | Reference |

| 3-Phenyl-1-indanone | 1 | 6 | 48 | 99 | 49 | 99 | |

| 3-(4-Methylphenyl)-1-indanone | 1 | 8 | 48 | 99 | 49 | 99 | |

| 3-(4-Methoxyphenyl)-1-indanone | 1 | 10 | 48 | 99 | 49 | 99 | |

| 3-(4-Chlorophenyl)-1-indanone | 1 | 12 | 47 | 99 | 48 | 99 |

Experimental Protocols: A Practical Guide

The following protocols are representative examples of the application of (R,R)-Ts-DENEB in organic synthesis. It is important to note that optimal conditions may vary depending on the specific substrate and should be determined experimentally. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

General Procedure for Asymmetric Transfer Hydrogenation of a Ketone

-

To a clean, dry reaction vessel under an inert atmosphere, add the ketone substrate.

-

Add a 5:2 molar mixture of formic acid and triethylamine as the hydrogen source and solvent.

-

Add the (R,R)-Ts-DENEB catalyst (the substrate-to-catalyst ratio, S/C, can range from 1,000 to 30,000).

-

Stir the reaction mixture at the desired temperature (typically room temperature to 40 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the desired chiral alcohol.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Representative Procedure for the Kinetic Resolution of 3-Phenyl-1-indanone[11]

-

In a nitrogen-flushed flask, dissolve 3-phenyl-1-indanone (1 equivalent, e.g., 0.5 mmol) in methanol (e.g., 1.5 mL).

-

Add triethylamine (15 equivalents, e.g., 7.5 mmol) followed by formic acid (3 equivalents, e.g., 1.5 mmol).

-

In a separate vial, dissolve (R,R)-Ts-DENEB (0.01 equivalents, 1 mol%) in methanol (e.g., 1.0 mL) and add this catalyst solution to the reaction mixture.

-

Stir the reaction at room temperature (23 °C) under a nitrogen atmosphere.

-

Monitor the reaction until approximately 50% conversion is reached (typically 6-14 hours), as determined by ¹H NMR or HPLC.

-

Upon reaching the desired conversion, dilute the reaction mixture with chloroform (e.g., 30 mL) and wash successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Separate the resulting chiral indanol and unreacted indanone by column chromatography on silica gel.

-

Determine the enantiomeric excess of both the alcohol and the recovered ketone by chiral HPLC analysis.

Figure 2: A generalized workflow for asymmetric transfer hydrogenation using (R,R)-Ts-DENEB.

Conclusion: An Indispensable Catalyst for Modern Synthesis

(R,R)-Ts-DENEB(regR) has established itself as a cornerstone catalyst in the field of asymmetric synthesis. Its superior performance, characterized by high catalytic activity, broad substrate scope, and exceptional enantioselectivity, is a direct consequence of its innovative oxo-tethered design. This structural feature enhances the stability and rigidity of the catalyst, facilitating the highly organized transition state of the Noyori-Ikariya bifunctional mechanism.

For researchers and professionals in drug development and fine chemical synthesis, (R,R)-Ts-DENEB offers a reliable and efficient solution for the production of enantiomerically pure alcohols and amines. Its operational simplicity, utilizing readily available hydrogen sources under mild conditions, further enhances its appeal for both laboratory-scale research and industrial applications. As the demand for chiral molecules continues to grow, the importance and utility of (R,R)-Ts-DENEB in the synthetic chemist's toolbox are certain to expand.

References

- Touge, T., Hakamata, T., Nara, H., Kobayashi, T., Sayo, N., Saito, T., Kayaki, Y., & Ikariya, T. (2011). Oxo-Tethered Ruthenium(II) Complex as a Bifunctional Catalyst for Asymmetric Transfer Hydrogenation and H 2 Hydrogenation. Journal of the American Chemical Society, 133(38), 14960–14963.

-

Perfumer & Flavorist. (2011, September 19). New Takasago Hydrogen Catalyst Deneb Surveyed in Study. Retrieved from [Link]

-

Takasago International Corporation. (2021). DENEB®. Retrieved from [Link]

- Václavík, J., Pecháček, J., & Kačer, P. (2015). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 20(9), 15636–15675.

-

Wikipedia. (2023, December 1). Asymmetric hydrogenation. In Wikipedia. Retrieved from [Link]

-

Takasago International Corporation. (2011). DENEBTM. Retrieved from [Link]

- Reddy, P. V. G., et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. RSC Advances, 11(42), 26233-26243.

-

ResearchGate. (n.d.). An Efficient Synthesis of Racemic Tolterodine. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). (R,R)-TS-DENEB(R), TAKASAGO. Retrieved from [Link]

- Gade, N. R., et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. RSC Advances, 11(42), 26233-26243.

- Morris, R. H. (2009). Asymmetric hydrogenation, transfer hydrogenation and related reactions. In Comprehensive Inorganic Chemistry II (pp. 431-475). Elsevier.

- Gonsalves, C. G., et al. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Molecules, 29(14), 3326.

- He, L., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 920807.

- Google Patents. (n.d.). Process for the preparation of tolterodine.

-

ResearchGate. (n.d.). Synthesis of tolterodine 4 b, its analogue 4 c and probable RORγ.... Retrieved from [Link]

- Google Patents. (n.d.). Method for the preparation of (r)-tolterodine tartrate.

-

Takasago International Corporation. (n.d.). Fine Chemicals. Retrieved from [Link]

- Wang, D., et al. (2011). Dynamic kinetic resolution of β-keto sulfones via asymmetric transfer hydrogenation.

-

ResearchGate. (n.d.). Ru–Tethered (R, R)–TsDPEN with DMAB as an efficient Catalytic system for High Enantioselective One-Pot Synthesis of Chiral β–aminol via Asymmetric Transfer Hydrogenation. Retrieved from [Link]

-

ResearchGate. (n.d.). Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)−/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects. Retrieved from [Link]

-

ResearchGate. (n.d.). Effective synthesis of ( S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction. Retrieved from [Link]

Sources

- 1. assets.takasago.com [assets.takasago.com]

- 2. Fine Chemicals | Takasago International Corporation [takasago.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 8. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 9. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Preparation of (R,R)-Ts-DENEB: An In-depth Technical Guide for Advanced Asymmetric Catalysis

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of the (R,R)-Ts-DENEB catalyst, a highly efficient oxo-tethered Ruthenium(II) complex developed by Takasago International Corporation. Renowned for its exceptional activity and enantioselectivity in asymmetric transfer hydrogenation (ATH) reactions, (R,R)-Ts-DENEB represents a significant advancement in the synthesis of chiral molecules, particularly for the pharmaceutical and fine chemical industries. This document delves into the synthetic pathway of the catalyst, beginning with the preparation of its foundational chiral ligand, (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN), and culminating in the formation of the final active catalyst. The causality behind experimental choices, detailed protocols, and the critical role of the catalyst's unique structural features are elucidated to provide researchers, scientists, and drug development professionals with a thorough understanding of this state-of-the-art catalytic system.

Introduction: The Advent of a Superior Catalyst

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the stereoselective production of chiral compounds. Among the various catalytic systems, those based on ruthenium have demonstrated remarkable versatility and efficiency. The (R,R)-Ts-DENEB catalyst is a prime example of innovation in this field, addressing the limitations of conventional catalysts by offering significantly higher activity and a broader substrate scope.[1] Its "oxo-tethered" design is a key feature, contributing to its enhanced performance by creating a more rigid and defined chiral environment around the metal center.[2][3] This guide will systematically unpack the synthesis of this powerful catalyst, providing both the "how" and the "why" at each stage.

The Synthetic Pathway: A Two-Stage Approach

The synthesis of (R,R)-Ts-DENEB can be logically divided into two primary stages:

-

Stage 1: Synthesis of the Chiral Ligand, (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN). This crucial precursor provides the chiral backbone of the final catalyst.

-

Stage 2: Formation of the Oxo-Tethered Ruthenium(II) Complex. This involves the reaction of a modified (R,R)-TsDPEN ligand with a suitable ruthenium precursor to generate the active (R,R)-Ts-DENEB catalyst.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for (R,R)-Ts-DENEB.

Stage 1: Synthesis of the Chiral Ligand, (R,R)-TsDPEN

The synthesis of (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine, often abbreviated as (R,R)-TsDPEN, is the foundational step. The high enantiopurity of this ligand is paramount for the stereochemical outcome of the subsequent catalytic reactions.

Rationale for Reagent Selection and Conditions

The synthesis involves the monosulfonylation of (R,R)-1,2-diphenylethylenediamine with p-toluenesulfonyl chloride (TsCl).

-

(R,R)-1,2-Diphenylethylenediamine: This commercially available chiral diamine serves as the stereochemical template. The vicinal phenyl groups provide steric bulk, which is crucial for creating a well-defined chiral pocket in the final catalyst.

-

p-Toluenesulfonyl Chloride (TsCl): The tosyl group serves a dual purpose. Firstly, it selectively protects one of the amino groups, preventing the formation of the bis-sulfonated byproduct. Secondly, the resulting sulfonamide nitrogen can deprotonate and coordinate to the ruthenium center in the final catalyst, playing a key role in the catalytic cycle.

-

Triethylamine (Et₃N): A tertiary amine base is essential to neutralize the hydrochloric acid generated during the reaction. Its use prevents the protonation of the starting diamine, which would render it unreactive.

-

Dichloromethane (DCM): A common aprotic solvent that effectively dissolves the reactants and does not interfere with the reaction.

-

Reaction Temperature (0 °C to room temperature): The reaction is initiated at a low temperature to control the exothermicity and to enhance the selectivity for monosulfonylation. Allowing the reaction to warm to room temperature ensures its completion.

Detailed Experimental Protocol for (R,R)-TsDPEN Synthesis

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| (R,R)-1,2-Diphenylethylenediamine | 212.28 | 20 | 4.25 g |

| p-Toluenesulfonyl chloride | 190.65 | 20 | 3.81 g |

| Triethylamine | 101.19 | 22 | 3.06 mL |

| Dichloromethane (DCM) | - | - | 60 mL |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve (R,R)-1,2-diphenylethylenediamine (20 mmol, 4.25 g) in dichloromethane (30 mL).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve p-toluenesulfonyl chloride (20 mmol, 3.81 g) in dichloromethane (30 mL).

-

To the cooled solution of the diamine, add triethylamine (22 mmol, 3.06 mL).

-

Slowly add the solution of p-toluenesulfonyl chloride dropwise to the diamine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylammonium chloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting diamine is consumed.

-

Upon completion, quench the reaction by adding water (50 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess triethylamine, saturated NaHCO₃ solution (30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol = 10:1, v/v) to afford (R,R)-(-)-N-p-toluenesulfonyl-1,2-diphenylethylenediamine as a white solid.

Expected Yield: 75-85%.

Stage 2: Formation of the (R,R)-Ts-DENEB Catalyst

The conversion of the (R,R)-TsDPEN ligand into the final (R,R)-Ts-DENEB catalyst involves the introduction of the oxo-tether and complexation with a suitable ruthenium precursor. While the exact, proprietary protocol from Takasago is not publicly detailed, the synthesis of analogous "tethered" ruthenium catalysts provides a strong basis for understanding the key transformations.[4][5]

The Significance of the Oxo-Tether

The "DENEB" nomenclature signifies the presence of an oxo-tethered structure. This tether connects the N-sulfonylated diamine ligand to the η⁶-arene coordinated to the ruthenium center. This structural feature is critical for the catalyst's high performance for several reasons:

-

Increased Rigidity: The tether restricts the conformational flexibility of the catalyst, leading to a more well-defined and sterically hindered chiral environment. This enhanced rigidity is a key factor in achieving high enantioselectivity.

-

Enhanced Stability: The chelation of the tethered ligand to the ruthenium center results in a more stable complex, which can lead to higher turnover numbers and catalyst longevity.

-

Improved Catalytic Activity: The precise positioning of the ligand and the arene ring can have a profound effect on the electronic properties of the ruthenium center, thereby enhancing its catalytic activity.

Caption: The structural advantage of a tethered catalyst.

General Principles of Tethered Ruthenium Catalyst Synthesis

The synthesis of tethered Ru(II)/TsDPEN catalysts generally involves the reaction of a ligand precursor, which already contains the tether and the arene moiety, with a simple ruthenium salt, or the reaction of a modified TsDPEN ligand with a pre-formed ruthenium-arene complex. A common ruthenium precursor for this type of catalyst is the [RuCl₂(p-cymene)]₂ dimer.[6]

The formation of the oxo-tether likely involves the reaction of a modified (R,R)-TsDPEN ligand, bearing a suitable functional group, with a corresponding functional group on the arene precursor.

Postulated Experimental Protocol for (R,R)-Ts-DENEB Formation

Based on the synthesis of similar ether-tethered Ru(II)/TsDPEN complexes, a plausible, though not definitively published, protocol would involve the following steps:

Materials:

| Reagent | Description |

| Modified (R,R)-TsDPEN Ligand | (R,R)-TsDPEN with a tether precursor attached |

| [RuCl₂(p-cymene)]₂ | Ruthenium(II) precursor |

| Base (e.g., Triethylamine) | To facilitate the complexation |

| Anhydrous Solvent (e.g., Isopropanol) | Reaction medium |

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine the modified (R,R)-TsDPEN ligand and the [RuCl₂(p-cymene)]₂ dimer in a suitable anhydrous solvent, such as isopropanol.

-

Add a base, such as triethylamine, to the mixture.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by an appropriate analytical technique (e.g., NMR spectroscopy).

-

Cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling or can be isolated by removal of the solvent under reduced pressure.

-

The crude catalyst can be purified by recrystallization from a suitable solvent system to yield the (R,R)-Ts-DENEB catalyst as a solid.

Characterization and Quality Control

Thorough characterization of both the (R,R)-TsDPEN ligand and the final (R,R)-Ts-DENEB catalyst is essential to ensure their purity and structural integrity.

| Technique | Purpose |

| NMR Spectroscopy | |

| ¹H and ¹³C NMR | To confirm the chemical structure and purity of the ligand and catalyst. |

| Mass Spectrometry | To determine the molecular weight of the synthesized compounds. |

| Chiral HPLC | To determine the enantiomeric purity of the (R,R)-TsDPEN ligand. |

| X-ray Crystallography | To definitively determine the three-dimensional structure of the catalyst. |

| Elemental Analysis | To confirm the elemental composition of the final product. |

Conclusion

The (R,R)-Ts-DENEB catalyst represents a pinnacle of rational catalyst design, where a deep understanding of structure-activity relationships has led to a highly effective and versatile tool for asymmetric synthesis. This guide has provided a detailed, scientifically grounded pathway for its preparation, from the synthesis of the foundational chiral ligand to the principles behind the formation of the final oxo-tethered ruthenium complex. By understanding the causality behind each synthetic step and the critical role of the catalyst's unique architecture, researchers can better leverage the power of (R,R)-Ts-DENEB to achieve their synthetic goals in the development of novel pharmaceuticals and fine chemicals.

References

-

Takasago International Corporation. (2021). DENEB®. [Link][1]

-

Takasago International Corporation. (2011). Novel Asymmetric Transfer Hydrogen Catalyst "DENEBTM". [Link][2]

-

Parekh, V., Ramsden, J. A., & Wills, M. (2012). Ether-tethered Ru(ii)/TsDPEN complexes; synthesis and applications to asymmetric transfer hydrogenation. Catalysis Science & Technology, 2(2), 406-414. [Link][3]

-

Touge, T., Hakamata, T., Nara, H., Kobayashi, T., Sayo, N., Saito, T., ... & Ikariya, T. (2011). Oxo-Tethered Ruthenium(II) Complex as a Bifunctional Catalyst for Asymmetric Transfer Hydrogenation and H2 Hydrogenation. Journal of the American Chemical Society, 133(38), 14960-14963. [Link]

-

Cheung, F. K., Clarke, A. J., & Wills, M. (2013). Direct Formation of Tethered Ru(II) Catalysts Using Arene Exchange. Organic Letters, 15(19), 5048-5051. [Link][7]

-

Nedden, H. G., Zanotti-Gerosa, A., & Wills, M. (2016). The Development of Phosphine-Free “Tethered” Ruthenium(II) Catalysts for the Asymmetric Reduction of Ketones and Imines. The Chemical Record, 16(6), 2623-2643. [Link]

-

Cheung, F. K., & Wills, M. (2015). Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate. The Journal of Organic Chemistry, 80(13), 6795-6802. [Link][8]

-

Ackermann, L., & Pospech, J. (2015). Ruthenium-‐Catalyzed Direct Oxidative Alkenylation of Arenes through Twofold C–H Bond Cleavage. Organic Syntheses, 92, 131-147. [Link][6]

Sources

- 1. assets.takasago.com [assets.takasago.com]

- 2. Novel Asymmetric Transfer Hydrogen Catalyst "DENEBTM" | Takasago International Corporation [takasago.com]

- 3. Ether-tethered Ru(ii)/TsDPEN complexes; synthesis and applications to asymmetric transfer hydrogenation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. Direct Formation of Tethered Ru(II) Catalysts Using Arene Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sci-Hub [sci-hub.kr]

- 6. orgsyn.org [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

(R,R)-Ts-DENEB®: A Technical Guide to Takasago's High-Performance Asymmetric Transfer Hydrogenation Catalyst

This guide provides an in-depth technical overview of (R,R)-Ts-DENEB®, a pioneering oxo-tethered ruthenium(II) catalyst developed by Takasago International Corporation. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are engaged in the field of asymmetric catalysis. This document will explore the catalyst's discovery, its unique structural features, the underlying mechanistic principles of its operation, and its broad applicability in the stereoselective synthesis of chiral alcohols.

The Imperative for Innovation in Asymmetric Catalysis: The Genesis of (R,R)-Ts-DENEB®

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy and safety profile.[1][2] Asymmetric hydrogenation and transfer hydrogenation have emerged as powerful and atom-economical methods for the creation of chiral centers.[2] For decades, Takasago has been at the forefront of developing innovative chiral technologies, a commitment highlighted by the Nobel Prize in Chemistry awarded in 2001 to Professor Ryoji Noyori, a Takasago outside director, for his work on asymmetric synthesis.[3]

Prior to the development of DENEB®, conventional asymmetric transfer hydrogenation catalysts, such as RuCl(arene)(N-sulfonylated diamine) systems, were widely used.[4][5] However, these catalysts often suffered from limitations, including high catalyst loadings and a restricted substrate scope.[5] This presented a significant challenge for industrial-scale applications, where efficiency, cost-effectiveness, and waste reduction are paramount.

Recognizing these limitations, researchers at Takasago embarked on a mission to develop a new generation of catalysts that would offer superior performance. This endeavor was driven by the need for:

-

Higher Catalytic Activity: To reduce catalyst loading, thereby lowering costs and minimizing residual metal content in the final product.

-

Broader Substrate Scope: To enable the efficient synthesis of a wider range of chiral alcohols with high enantioselectivity.

-

Improved Enantioselectivity: To consistently achieve high levels of stereochemical control, simplifying downstream purification processes.

This focused research effort culminated in the development of the DENEB® series of catalysts, with (R,R)-Ts-DENEB® being a prominent member.[4][5]

The Architectural Innovation: The "Oxo-Tethered" Ligand

The key innovation in the design of (R,R)-Ts-DENEB® is the "oxo-tethered" ligand. This refers to an ether linkage that connects the N-sulfonylated diamine ligand to the η⁶-arene group coordinated to the ruthenium center.[6] This structural feature imparts a number of significant advantages over its non-tethered predecessors.

Structural Rigidity and Enhanced Stereocontrol

The oxo-tether enforces a more rigid and well-defined conformation of the catalyst. This conformational constraint is crucial for effective stereochemical communication between the chiral ligand and the substrate during the catalytic cycle. The resulting stable, three-point coordination of the ligand to the ruthenium center creates a highly organized and predictable chiral environment, which is directly responsible for the observed high levels of enantioselectivity.[7]

Increased Catalyst Stability and Activity

The tether enhances the stability of the catalyst by preventing dissociation of the arene ligand, a common deactivation pathway for related half-sandwich complexes. This increased robustness contributes to higher turnover numbers (TON) and turnover frequencies (TOF), allowing for significantly lower catalyst loadings. Takasago has reported that catalyst loading can be reduced by up to 60-fold compared to conventional systems.[8]

Below is the chemical structure of (R,R)-Ts-DENEB®.

Figure 2: Proposed Catalytic Cycle of (R,R)-Ts-DENEB®

Step 1: Catalyst Activation. The precatalyst, the chloro-complex (R,R)-Ts-DENEB®, reacts with the formate species generated from the HCOOH/NEt₃ mixture to form the active ruthenium-hydride species.

Step 2: Substrate Coordination. The ketone substrate coordinates to the ruthenium center. The chiral environment of the catalyst directs the substrate to bind in a specific orientation that will determine the stereochemical outcome of the reduction.

Step 3: Hydrogen Transfer. In a concerted or stepwise manner, the hydride (H⁻) from the ruthenium center and a proton (H⁺) from the N-H group of the ligand are transferred to the carbonyl carbon and oxygen of the ketone, respectively. This is the key enantiodiscriminating step.

Step 4: Product Release and Catalyst Regeneration. The resulting chiral alcohol dissociates from the ruthenium complex, and the catalyst is regenerated by another molecule of formate, re-entering the catalytic cycle.

Performance and Applications

(R,R)-Ts-DENEB® has demonstrated exceptional performance in the asymmetric transfer hydrogenation of a wide variety of ketones, consistently delivering high yields and excellent enantioselectivities.

Substrate Scope

The catalyst is effective for the reduction of various aromatic, heteroaromatic, and aliphatic ketones. A representative, non-exhaustive summary of its performance is presented in the table below.

| Substrate (Ketone) | Product (Alcohol) | Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee (%) | Reference |

| Acetophenone | (R)-1-Phenylethanol | 0.0033 | 4 | 95 | 97 | [8] |

| 1-Indanone | (R)-1-Indanol | 0.01 | 2 | >99 | 99 | [9] |

| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | 0.01 | 3 | >99 | 99 | [9] |

| 4-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | 0.01 | 2 | >99 | 98 | [9] |

| 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 0.01 | 2 | >99 | 99 | [9] |

| 3,4-Dichlorobenzophenone | (R)-(3,4-Dichlorophenyl)(phenyl)methanol | 0.1 | 12 | >99 | >99 | [6] |

| 2-Methylbenzophenone | (R)-(2-Methylphenyl)(phenyl)methanol | 0.1 | 12 | >99 | >99 | [6] |

Kinetic Resolution of Racemic Ketones

(R,R)-Ts-DENEB® has also proven to be a highly effective catalyst for the kinetic resolution of racemic ketones. In a notable example, the asymmetric transfer hydrogenation of racemic 3-aryl-1-indanones using (R,R)-Ts-DENEB® resulted in the efficient separation of the enantiomers, affording the corresponding chiral cis-3-arylindanols and the unreacted 3-arylindanones with excellent diastereo- and enantioselectivity. [10]

Experimental Protocols

The following are representative experimental procedures for the asymmetric transfer hydrogenation of ketones using (R,R)-Ts-DENEB®.

General Procedure for Asymmetric Transfer Hydrogenation of Ketones

A mixture of formic acid and triethylamine (5:2 molar ratio) is typically used as the hydrogen source. The reaction is generally carried out in a suitable solvent, such as methanol, isopropanol, or acetonitrile, at room temperature.

Step-by-Step Protocol:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the ketone substrate and the solvent.

-

Add the (R,R)-Ts-DENEB® catalyst (typically 0.01 to 1 mol%).

-

Add the formic acid/triethylamine mixture.

-

Stir the reaction mixture at the desired temperature until the reaction is complete (monitored by TLC, GC, or HPLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired chiral alcohol.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Figure 3: Experimental Workflow for Asymmetric Transfer Hydrogenation

Protocol for Kinetic Resolution of rac-3-Phenyl-1-indanone

The following protocol is adapted from the literature for the kinetic resolution of a racemic ketone. [10] Materials:

-

rac-3-Phenyl-1-indanone

-

(R,R)-Ts-DENEB®

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Methanol (MeOH)

Procedure:

-

To a solution of rac-3-phenyl-1-indanone (0.5 mmol) in methanol (2.5 mL) under a nitrogen atmosphere, add (R,R)-Ts-DENEB® (1 mol%).

-

To this mixture, add a freshly prepared solution of formic acid (1.5 mmol) and triethylamine (7.5 mmol).

-

Stir the reaction mixture at room temperature (23 °C).

-

Monitor the reaction by TLC or ¹H NMR until approximately 50% conversion is reached.

-

Upon reaching the desired conversion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to separate the unreacted ketone and the product alcohol.

-

Determine the enantiomeric excess of both the recovered ketone and the alcohol product by chiral HPLC analysis.

Conclusion

(R,R)-Ts-DENEB® represents a significant advancement in the field of asymmetric catalysis, born from Takasago's long-standing commitment to innovation in chiral technologies. The ingenious design of the oxo-tethered ligand has resulted in a catalyst with exceptional activity, stability, and enantioselectivity, overcoming key limitations of previous systems. Its broad substrate scope and applicability in both asymmetric reduction and kinetic resolution make it a powerful tool for the synthesis of a wide array of valuable chiral building blocks for the pharmaceutical and fine chemical industries. As the demand for efficient and sustainable methods for producing enantiomerically pure compounds continues to grow, (R,R)-Ts-DENEB® is poised to play an increasingly important role in enabling the next generation of chemical synthesis.

References

-

Touge, T., Hakamata, T., Nara, H., Kobayashi, T., Sayo, N., Saito, T., Kayaki, Y., & Ikariya, T. (2011). Oxo-tethered ruthenium(II) complex as a bifunctional catalyst for asymmetric transfer hydrogenation and H2 hydrogenation. Journal of the American Chemical Society, 133(38), 14960–14963. [Link]

-

Takasago International Corporation. (2021). DENEB®. [Link]

-

Touge, T., Nara, H., Fujiwhara, M., Kayaki, Y., & Ikariya, T. (2016). Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts. Journal of the American Chemical Society, 138(32), 10084–10087. [Link]

- Takasago International Corporation. (2011). DENEBTM: Oxo-Tethered Ruthenium(II)

-

Touge, T., Sakaguchi, K., Tamaki, N., Nara, H., Yokozawa, T., Matsumura, K., & Kayaki, Y. (2019). Multiple Absolute Stereocontrol in Cascade Lactone Formation via Dynamic Kinetic Resolution Driven by the Asymmetric Transfer Hydrogenation of Keto Acids with Oxo-Tethered Ruthenium Catalysts. Journal of the American Chemical Society, 141(41), 16354–16361. [Link]

-

Touge, T., Nara, H., Fujiwhara, M., Kayaki, Y., & Ikariya, T. (2016). Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts. Journal of the American Chemical Society, 138(32), 10084–10087. [Link]

- Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97–102.

-

Reddy, P. V. N., & Rama Rao, K. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. RSC Advances, 11(40), 24651–24663. [Link]

-

Noyori, R., Yamakawa, M., & Hashiguchi, S. (2001). Metal−Ligand Bifunctional Catalysis: A Theoretical Study on the Ruthenium(II)-Catalyzed Hydrogen Transfer between Alcohols and Carbonyl Compounds. Journal of the American Chemical Society, 123(7), 1673–1682. [Link]

-

Takasago International Corporation. (2002). Takasago Received The Molecular Chirality Awards 2002. [Link]

-

Takasago International Corporation. Chiraroma®︎. [Link]

-

Touge, T., Hakamata, T., Nara, H., Kobayashi, T., Sayo, N., Saito, T., Kayaki, Y., & Ikariya, T. (2011). Oxo-tethered ruthenium(II) complex as a bifunctional catalyst for asymmetric transfer hydrogenation and H2 hydrogenation. PubMed, 21870824. [Link]

-

Touge, T., Nara, H., Fujiwhara, M., Kayaki, Y., & Ikariya, T. (2016). Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts. ResearchGate. [Link]

-

Takasago International Corporation. (2011). Novel Asymmetric Transfer Hydrogen Catalyst "DENEBTM". [Link]

-

Touge, T., Hakamata, T., Nara, H., Kobayashi, T., Sayo, N., Saito, T., Kayaki, Y., & Ikariya, T. (2011). Oxo-Tethered Ruthenium(II) Complex as a Bifunctional Catalyst for Asymmetric Transfer Hydrogenation and H2 Hydrogenation. American Chemical Society. [Link]

-

Touge, T., Kayaki, Y., Murata, K., & Ikariya, T. (2017). Development of Asymmetric Transfer Hydrogenation with a Bifunctional Oxo-Tethered Ruthenium Catalyst in Flow for the Synthesis of a Ceramide (d-erythro-CER[NDS]). ACS Publications. [Link]

-

Touge, T., Hakamata, T., Nara, H., Kobayashi, T., Sayo, N., Saito, T., Kayaki, Y., & Ikariya, T. (2011). Oxo-Tethered Ruthenium(II) Complex as a Bifunctional Catalyst for Asymmetric Transfer Hydrogenation and H. ResearchGate. [Link]

-

Andersson, P. G. (2009). Mechanistic investigations into the asymmetric transfer hydrogenation of ketones catalyzed by pseudo-dipeptide ruthenium complexes. PubMed, 19489578. [Link]

-

Touge, T., Nara, H., Fujiwhara, M., Kayaki, Y., & Ikariya, T. (2016). Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts. Organic Chemistry Portal. [Link]

Sources

- 1. Takasago Received The Molecular Chirality Awards 2002 | Takasago International Corporation [takasago.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Chiraroma®︎ | Takasago International Corporation [takasago.com]

- 4. assets.takasago.com [assets.takasago.com]

- 5. Novel Asymmetric Transfer Hydrogen Catalyst "DENEBTM" | Takasago International Corporation [takasago.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts [organic-chemistry.org]

- 8. takasago.com [takasago.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]

Basic principles of asymmetric transfer hydrogenation with ruthenium catalysts

An In-Depth Technical Guide Topic: Basic Principles of Asymmetric Transfer Hydrogenation with Ruthenium Catalysts Audience: Researchers, scientists, and drug development professionals.

Foreword: The Elegant Simplicity of Hydrogen Transfer

The synthesis of enantiomerically pure molecules, particularly chiral alcohols and amines, is a cornerstone of modern drug development and fine chemical manufacturing.[1][2] While classical asymmetric hydrogenation using high-pressure molecular hydrogen is a powerful tool, its operational complexity and safety considerations have driven the search for milder, more practical alternatives. Asymmetric Transfer Hydrogenation (ATH) has emerged as a premier solution, offering an operationally simple, safe, and highly efficient pathway to these critical chiral building blocks.[1][3][4]

At the heart of this technology are ruthenium catalysts, particularly the well-defined, half-sandwich complexes pioneered by Noyori and Ikariya.[5][6][7] These catalysts operate not through direct coordination of the substrate to the metal center, but via an elegant "outer sphere" mechanism involving a cooperative interplay between the metal and a chiral ligand. This guide delves into the fundamental principles of Ru-catalyzed ATH, moving from core mechanistic concepts to practical experimental design, providing the field-proven insights necessary for successful application.

The Mechanistic Core: A Metal-Ligand Partnership

The defining feature of Noyori-type ATH is its metal-ligand bifunctional mechanism .[8][9] Unlike processes where the substrate must bind directly to the metal's inner coordination sphere, this pathway involves a concerted transfer of a hydride from the metal and a proton from the ligand to the substrate within the outer coordination sphere. This seemingly subtle distinction is the key to the system's broad applicability and high efficiency.

The catalytic cycle, illustrated below, proceeds through several key stages:

-

Catalyst Activation: The stable 18-electron Ru(II)-chloride precatalyst, such as [(p-cymene)RuCl((R,R)-TsDPEN)], reacts with a base (if using an alcohol hydrogen source) or formate (from a formic acid/triethylamine mixture) to generate the catalytically active 16-electron ruthenium-hydride species.[10][11] This is the active reducing agent.

-

Substrate Association: The prochiral ketone or imine approaches the active catalyst. Crucially, it is positioned not by binding to the ruthenium atom, but by forming a hydrogen bond between its polar C=O or C=N group and the acidic N-H proton of the chiral TsDPEN ligand.[12]

-

Stereo-determining Hydrogen Transfer: This is the critical step where chirality is induced. The substrate, locked in a specific orientation by the chiral ligand scaffold, is reduced via a six-membered pericyclic transition state. The hydride (H⁻) from the ruthenium center attacks the electrophilic carbon of the carbonyl/imine, while the proton (H⁺) from the ligand's amine group is simultaneously transferred to the oxygen/nitrogen atom.[8][12]

-

Product Release & Regeneration: The newly formed chiral alcohol or amine product dissociates from the catalyst. The resulting 16-electron ruthenium-amido complex is then regenerated back to the active ruthenium-hydride by the hydrogen donor (e.g., isopropanol or formic acid), completing the catalytic cycle.[10]

The source of the proton in the key transfer step can be nuanced; in neutral media like isopropanol, the catalyst's N-H functionality is the source, while in more acidic media like a formic acid/triethylamine mixture, the solvent/reagent can act as the proton donor.[13][14]

The Cast of Characters: Understanding Each Component

The success of an ATH reaction depends on the judicious selection of four key components: the ruthenium source, the chiral ligand, the hydrogen donor, and, when necessary, a base.

-

Ruthenium Source : The most common precursor is the air-stable, dimeric complex [RuCl2(p-cymene)]2. This is not the active catalyst but serves as a convenient and reliable source of the Ru(II) metal center that forms the catalyst in situ upon reaction with the chiral ligand.

-

Chiral Ligand : This is the most critical component, as it dictates the stereochemical outcome of the reaction. The archetypal ligands are N-sulfonylated 1,2-diamines, with N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) being the most famous.[7][15]

-

Causality of Design : The ligand's effectiveness stems from several features. The C₂-symmetric 1,2-diphenylethylenediamine backbone creates a rigid and well-defined chiral pocket. The phenyl groups help to orient the incoming substrate through steric interactions. The N-sulfonyl group is not merely a spectator; its electron-withdrawing nature increases the acidity of the N-H proton, making it a better hydrogen-bond donor and facilitating the proton transfer step in the mechanism.[11] The choice of enantiomer, (R,R)- or (S,S)-TsDPEN, directly determines whether the (R)- or (S)-product alcohol is formed.

-

-

Hydrogen Donor : This molecule provides the hydrogen atoms for the reduction. The choice of donor fundamentally alters the required reaction conditions.

-